1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride
Description
1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride (CAS: 56056-37-2, alternative CAS: 76087-89-3 for hydrochloride form) is a piperazine derivative with the molecular formula C₁₃H₁₇ClN₂O·HCl (MW: 289.20). It is synthesized via the reaction of 1-benzylpiperazine with chloroacetyl chloride in the presence of triethylamine, yielding a chloroacetylated product that is crystallized as a hydrochloride salt . Piperazine derivatives are widely studied for their pharmacological applications, including antipsychotic, antidepressant, and antimicrobial activities .
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-chloroethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O.ClH/c14-10-13(17)16-8-6-15(7-9-16)11-12-4-2-1-3-5-12;/h1-5H,6-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUWTCAQSQQYSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76087-89-3 | |
| Record name | 1-(4-benzylpiperazin-1-yl)-2-chloroethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride typically involves the reaction of 4-benzylpiperazine with 2-chloroethanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the reaction. The product is then purified through recrystallization or other purification techniques to obtain the hydrochloride salt form .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in the ethanone moiety can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding substituted products.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction reactions to form alcohols or amines.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the potential of piperazine derivatives, including 1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride, in cancer treatment. For instance, research has shown that compounds with similar structures can inhibit the catalytic activity of Poly (ADP-Ribose) Polymerase (PARP), which is involved in DNA repair mechanisms in cancer cells. Inhibiting PARP can enhance cancer cell death, making these compounds promising candidates for developing new anticancer therapies .
Antimicrobial Activity
The antimicrobial properties of piperazine derivatives have also been explored. Various studies have synthesized novel compounds containing piperazine rings and evaluated their efficacy against different bacterial and fungal strains. These compounds demonstrated significant antimicrobial activity, suggesting that 1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride may also possess similar properties .
CNS Disorders
Compounds related to 1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride have been investigated for their effects on central nervous system disorders. Some studies indicate that these compounds may modulate chemokine receptors, which play a crucial role in neuroinflammation and neurodegenerative diseases such as Alzheimer's disease . The potential to treat cognitive impairment through these mechanisms makes this class of compounds particularly interesting.
Metabolic Disorders
There is ongoing research into the use of piperazine derivatives for treating metabolic syndromes, including type 2 diabetes and obesity. By inhibiting specific enzymes involved in glucose metabolism and fat storage, these compounds could offer new therapeutic avenues for managing metabolic disorders .
Case Studies and Research Findings
| Study | Findings | Applications |
|---|---|---|
| MDPI (2022) | Compounds similar to 1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride showed significant inhibition of PARP activity in breast cancer cells. | Potential development of PARP inhibitors for oncology. |
| PMC (2014) | Novel piperazine derivatives displayed promising antimicrobial activity against various pathogens. | Development of new antimicrobial agents. |
| Google Patents (2010) | Piperazine compounds demonstrated efficacy in treating CNS disorders through chemokine modulation. | Therapeutic applications in neurodegenerative diseases. |
Mechanism of Action
The mechanism of action of 1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl-piperazine moiety is known to interact with various neurotransmitter receptors, potentially modulating their activity. The chloroethanone group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to changes in their function .
Comparison with Similar Compounds
Structural and Functional Insights
- HBK-14 and related derivatives (HBK-15 to HBK-19) feature extended alkoxy chains, which may increase metabolic stability and receptor selectivity . The pyridinyl substituent in 1-Piperazinyl(4-pyridinyl)methanone hydrochloride introduces hydrogen-bonding capability, altering solubility and target affinity .
- Synthetic Pathways: Most analogs are synthesized via nucleophilic substitution between piperazine derivatives and chloroacetyl chloride or similar electrophiles . 1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-(piperazin-1-yl)ethanone dihydrochloride requires multi-step synthesis due to its fused benzoxazine ring .
Crystallography and Conformation :
- X-ray diffraction studies (using SHELX software ) reveal that piperazine rings in these compounds adopt chair or boat conformations, influencing their binding to biological targets .
- Puckering parameters (defined by Cremer and Pople ) are critical for analyzing ring flexibility in piperazine-based drugs.
Biological Activity
1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride is a synthetic compound characterized by its unique structure, which includes a piperazine ring and a chloroethanone moiety. Its molecular formula is C₁₃H₁₇ClN₂O, with a molecular weight of 252.74 g/mol. Although specific research on this compound is limited, its structural similarities to other bioactive molecules suggest potential applications in neuropharmacology and other areas.
Biological Activity Overview
Research indicates that 1-(4-benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride exhibits notable biological activities, particularly affecting neurotransmitter systems such as serotonin and dopamine pathways. Preliminary studies suggest the compound may possess anxiolytic and antidepressant properties, although further research is necessary to substantiate these effects.
The compound's biological activity is primarily attributed to its interaction with various receptors, including serotonin receptors (5-HT) and dopamine receptors (D2). Interaction studies have shown that it may modulate receptor activity, influencing behavioral outcomes in animal models. This modulation could lead to therapeutic effects similar to those observed with other psychoactive substances.
Comparative Analysis of Related Compounds
The following table summarizes the structural features and biological activities of related compounds that share similarities with 1-(4-benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(4-Benzylpiperazin-1-yl)butyric acid | Piperazine ring with butyric acid | Potential anti-inflammatory properties |
| 1-(4-Methylpiperazin-1-yl)-2-chloroethanone | Methyl substitution on piperazine | Increased lipophilicity may affect bioavailability |
| 4-(Benzylpiperazin-1-yl)propanamide | Piperazine ring with propanamide | Investigated for analgesic properties |
| 1-(4-Bromobenzyl)piperazine | Bromine substitution on benzene | Enhanced potency in certain receptor interactions |
The uniqueness of 1-(4-benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride lies in its specific combination of pharmacophoric features, which may confer distinct biological activities compared to its analogs.
Case Studies and Research Findings
While direct case studies specifically focusing on 1-(4-benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride are scarce, related studies have provided insights into its potential therapeutic applications:
- Neuropharmacological Studies : Research has been conducted on compounds structurally related to this compound that exhibit similar effects on serotonin and dopamine pathways. These studies suggest that compounds with piperazine moieties can influence anxiety and depression-like behaviors in animal models .
- Binding Affinity Studies : Initial findings indicate that 1-(4-benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride may have significant binding affinity to serotonin (5-HT) and dopamine (D2) receptors, which are critical targets for many psychotropic drugs .
- Synthesis and Characterization : The synthesis of related piperazine derivatives has been explored extensively, leading to the identification of various biological activities, including antibacterial and antifungal properties. These findings highlight the versatility of piperazine-based compounds in medicinal chemistry .
Q & A
Q. What are the key steps in synthesizing 1-(4-benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride, and what reagents are critical for its purification?
The synthesis involves a nucleophilic substitution reaction between 4-benzylpiperazine and chloroacetyl chloride in an anhydrous solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine). Key steps include:
- Dropwise addition of chloroacetyl chloride to avoid exothermic side reactions.
- Stirring at controlled temperatures (e.g., 273 K initially, then room temperature).
- Purification via crystallization after washing with water and drying with anhydrous sodium sulfate .
Critical reagents include triethylamine for neutralizing HCl byproducts and chloroacetyl chloride as the acylating agent.
Q. Which spectroscopic methods are essential for characterizing this compound, and what structural features do they confirm?
Q. What pharmacological targets are associated with this compound, and how are they identified?
This compound exhibits potential activity against:
- Cyclooxygenases (COX): Evaluated via enzyme inhibition assays using recombinant COX-1/COX-2 and colorimetric substrates (e.g., prostaglandin H₂ conversion) .
- Neurotransmitter Receptors: Radioligand binding assays (e.g., dopamine D₂ or serotonin 5-HT₁A receptors) assess affinity due to structural similarities to psychoactive piperazine derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Design of Experiments (DoE): Use factorial designs to test variables like solvent polarity (e.g., THF vs. DCM), stoichiometry, and reaction time .
- In-line Analytics: Employ FTIR or HPLC monitoring to track intermediate formation and minimize byproducts.
- Crystallization Optimization: Screen solvents (e.g., ethanol/water mixtures) to enhance crystal habit and purity .
Q. How can contradictions in bioactivity data between in vitro and in vivo studies be resolved?
- Metabolite Profiling: Use LC-MS/MS to identify active metabolites that may explain discrepancies in efficacy .
- Structural Dynamics: Perform molecular dynamics (MD) simulations to assess conformational changes affecting target binding in physiological environments .
- Dose-Response Refinement: Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to align in vitro IC₅₀ values with in vivo dosing regimens .
Q. What computational methods are suitable for studying the compound’s interaction with biological targets?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes to COX-2 or neurotransmitter receptors .
- Quantum Mechanics (QM): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing reactivity .
- Free-Energy Perturbation (FEP): Estimate binding affinity changes for structure-activity relationship (SAR) optimization .
Q. How can crystallographic data resolve ambiguities in the compound’s conformation?
- SHELX Refinement: Apply high-resolution X-ray data (e.g., Mo Kα radiation) to refine anisotropic displacement parameters and validate bond angles .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C-H···Cl hydrogen bonds) influencing crystal packing .
- Torsion Angle Libraries: Compare observed dihedral angles to Cambridge Structural Database (CSD) entries for conformational benchmarking .
Q. What strategies mitigate impurities during synthesis, and how are they characterized?
Q. How is enantiomeric purity assessed if chiral centers are introduced during synthesis?
- Chiral HPLC: Employ columns like Chiralpak IG-3 with hexane/isopropanol mobile phases.
- Circular Dichroism (CD): Compare experimental spectra to computational predictions for absolute configuration assignment .
Q. What in vitro models are appropriate for studying the compound’s mechanism of action?
- Cell-Free Systems: Use purified enzymes (e.g., COX-1/COX-2) for inhibition kinetics (Km/Vmax analysis) .
- Immortalized Cell Lines: Test cytotoxicity and target engagement in neuroblastoma (SH-SY5Y) or macrophage (RAW 264.7) models .
Methodological Considerations for Contradictory Data
- Cross-Validation: Replicate assays across independent labs using standardized protocols (e.g., OECD guidelines).
- Structural Elucidation: Combine NMR, X-ray, and computational data to rule out polymorphic or solvate effects .
- Meta-Analysis: Aggregate data from analogous piperazine derivatives to identify trends in bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
